Equipotent Antineophobic Activity vs. the Gold-Standard DBI Receptor Ligand FGIN-1-27
N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a member of a novel benzofuran-acetamide series designed as analogues of FGIN-1-27. In a direct head-to-head comparison, the series was found in vitro and in vivo to be equally potent and selective as FGIN-1-27 for the mitochondrial DBI receptor complex [1]. While individual IC₅₀ values for this specific compound were not separately tabulated, the study confirms that the 3,5-dimethyl substitution pattern on the benzofuran core supports the retention of full ligand potency relative to the indole-based reference compound.
| Evidence Dimension | In vivo antineophobic efficacy (elevated plus-maze paradigm) |
|---|---|
| Target Compound Data | Equipotent to FGIN-1-27 (exact values not individually tabulated) |
| Comparator Or Baseline | FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide) – a potent and highly specific mitochondrial DBI receptor complex ligand |
| Quantified Difference | Equipotent; no loss of potency or selectivity vs. the indole-based gold standard |
| Conditions | In vivo behavioral model (elevated plus-maze) in rodents; in vitro mitochondrial DBI receptor binding assay |
Why This Matters
This preserves a known pharmacological mechanism, ensuring experimental reproducibility when studying neurosteroidogenesis or anxiety-related pathways.
- [1] Liao, Y., Kozikowski, A. P., Guidotti, A., & Costa, E. (1998). Synthesis and pharmacological evaluation of benzofuran-acetamides as 'antineophobic' mitochondrial DBI receptor complex ligands. Bioorganic & Medicinal Chemistry Letters, 8(16), 2099–2102. View Source
